molecular formula C17H15NO B3171898 2-Methyl-4-(2-naphthyloxy)aniline CAS No. 946699-81-6

2-Methyl-4-(2-naphthyloxy)aniline

Cat. No.: B3171898
CAS No.: 946699-81-6
M. Wt: 249.31 g/mol
InChI Key: PBSFHVUOMHXLKH-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-naphthyloxy)aniline is an organic compound with the molecular formula C17H15NO It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position and a naphthyloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(2-naphthyloxy)aniline typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction of Nitro Group: The nitro group in 2-nitronaphthalene is reduced to form 2-naphthylamine.

    Formation of Naphthyloxy Group: 2-naphthylamine is reacted with an appropriate halogenated compound to form the naphthyloxy group.

    Coupling with 2-Methylaniline: The naphthyloxy compound is then coupled with 2-methylaniline under suitable conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by coupling reactions using catalysts to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted aniline and naphthalene derivatives.

Scientific Research Applications

2-Methyl-4-(2-naphthyloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-naphthyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methyl-4-(2-phenoxy)aniline: Similar structure but with a phenoxy group instead of a naphthyloxy group.

    2-Methyl-4-(2-biphenyloxy)aniline: Contains a biphenyloxy group, offering different steric and electronic properties.

    2-Methyl-4-(2-benzyloxy)aniline: Features a benzyloxy group, which may influence its reactivity and applications.

Uniqueness: 2-Methyl-4-(2-naphthyloxy)aniline is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-methyl-4-naphthalen-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-10-15(8-9-17(12)18)19-16-7-6-13-4-2-3-5-14(13)11-16/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSFHVUOMHXLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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